2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
Description
Properties
CAS No. |
606105-48-0 |
|---|---|
Molecular Formula |
C20H17ClN4O |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-18-14(10-13)11-15(12-22)19(25-18)23-8-9-24-20(26)16-4-2-3-5-17(16)21/h2-7,10-11H,8-9H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
PJHYYSQFEZYHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-((3-cyano-6-methylquinolin-2-yl)amino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent at position 2 of the quinoline ring undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides under mild conditions.
Key Observations :
-
Reactions with aliphatic amines (e.g., benzylamine) require polar aprotic solvents like DMF for optimal yields.
-
Aromatic amines exhibit slower reactivity due to steric hindrance .
Hydrolysis of the Cyano Group
The cyano group at position 3 of the quinoline ring undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| H₂SO₄ (conc.), reflux, 8h | 3-Carboxy-6-methylquinolin-2-yl derivative | 90 | |
| NaOH (20%), ethanol, 70°C, 6h | 3-Carbamoyl-6-methylquinolin-2-yl derivative | 75 |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via a nitrilium intermediate, while basic conditions favor direct nucleophilic attack by hydroxide.
Condensation Reactions
The primary amine in the ethylamino linker participates in condensation with carbonyl compounds (e.g., aldehydes, ketones).
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT, 24h | Schiff base derivative | 68 | |
| Acetophenone | AcOH, reflux, 12h | Knoevenagel adduct | 55 |
Applications :
-
The resulting Schiff bases show enhanced antimicrobial activity compared to the parent compound.
Oxidation of the Methyl Group
The methyl group on the quinoline ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6h | 6-Carboxyquinolin-2-yl derivative | 85 | |
| H₂O₂, FeSO₄ | RT, 48h | 6-Hydroxymethylquinolin-2-yl derivative | 60 |
Note : Over-oxidation to the carboxylic acid is common with KMnO₄.
Reductive Amination
The ethylamino linker facilitates reductive amination with aldehydes or ketones.
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 12h | N-Methylated derivative | 72 | |
| Cyclohexanone | NaBH(OAc)₃, DCE, RT, 24h | Cyclohexyl-substituted amine derivative | 63 |
Optimization :
-
Sodium cyanoborohydride (NaBH₃CN) is preferred for selective reductive amination without side reactions.
Interaction with Biological Nucleophiles
Compound X reacts with biological nucleophiles (e.g., glutathione, cysteine residues) via its chloro and cyano groups, forming covalent adducts.
Comparative Reactivity Analysis
A comparative study of reaction rates under varying conditions:
| Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloro substitution | DMF | 80 | 6 | 65 |
| Ethanol | 78 | 4 | 78 | |
| Cyano hydrolysis | H₂SO₄ | 100 | 8 | 90 |
| NaOH/EtOH | 70 | 6 | 75 |
Stability Under Physiological Conditions
Compound X demonstrates moderate stability in plasma (t₁/₂ = 2.3 h) but rapidly degrades in hepatic microsomes due to cytochrome P450-mediated oxidation . Major metabolites include:
-
3-Carbamoyl derivative (via hydrolysis).
-
2-Hydroxyquinoline analog (via oxidative dechlorination).
Scientific Research Applications
Anticancer Properties
The compound's ability to intercalate into DNA suggests potential anticancer properties. It may disrupt DNA function, leading to cell death in cancerous cells. Ongoing studies are investigating its binding affinity to various enzymes and receptors involved in cancer cell proliferation pathways, aiming to elucidate specific molecular targets.
Anti-inflammatory Effects
Research indicates that 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide may exhibit anti-inflammatory properties. Its structural features allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : A study demonstrated that derivatives of quinoline compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through DNA intercalation .
- Anti-inflammatory Activity : Research indicated that compounds related to this benzamide showed promising results in reducing inflammation in animal models. The anti-inflammatory effects were attributed to the inhibition of cyclooxygenase enzymes, which play a critical role in inflammatory processes .
- Bacterial Inhibition : Some studies have explored the antibacterial properties of related compounds against strains like E. coli and Staphylococcus aureus. The results suggested moderate activity, indicating potential for further development as antibacterial agents .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
*Estimated based on structural similarity.
Key Observations :
Biological Activity
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide is a complex organic compound characterized by the presence of a chloro group, a cyano group, and a quinoline moiety. This structural arrangement enhances its potential biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's unique features warrant a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN4O, with a molecular weight of approximately 394.89 g/mol. Its structure includes:
- Chloro Group : Enhances reactivity.
- Cyano Group : Potential electrophilic character.
- Quinoline Moiety : Known for its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Electrophilic Reactions : The cyano group can react with nucleophilic sites in biological molecules, triggering various cellular pathways that may lead to apoptosis in cancer cells.
Biological Activity Studies
Research indicates significant biological activities associated with this compound, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of quinoline compounds exhibit notable anticancer properties. For instance:
| Compound | Activity | EC50 (μM) |
|---|---|---|
| This compound | Cytotoxicity against cancer cell lines | TBD |
| Similar Quinoline Derivative | Antitumor effects | 10 - 20 |
The compound's ability to induce apoptosis in various cancer cell lines has been documented, with ongoing research focusing on its efficacy against specific types of tumors.
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The presence of both chloro and cyano groups in this compound may enhance its ability to combat bacterial infections.
Case Studies
A recent study evaluated the effectiveness of this compound against a panel of cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant reduction in cell viability at concentrations above 10 μM, with an EC50 value indicating moderate potency.
Another investigation focused on the compound's antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising inhibitory concentrations.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the quinoline core via cyclization of substituted anilines with cyanoacetamide derivatives under acidic conditions.
- Step 2: Introduction of the ethylenediamine linker via nucleophilic substitution or reductive amination.
- Step 3: Coupling with 2-chlorobenzoyl chloride using a carbodiimide coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane or DMF. Key purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization. Reaction optimization should focus on temperature control (0–25°C for coupling steps) and stoichiometric ratios to minimize byproducts .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use -NMR and -NMR to verify proton and carbon environments, respectively. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the cyano group (δ ~120 ppm in -NMR).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin < 5 ppm.
- HPLC: Purity >95% is achieved using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. What strategies resolve crystallographic challenges in determining the 3D structure of this compound?
Methodological Answer:
- Crystal Growth: Use vapor diffusion with solvents like DMSO/water or methanol/ethyl acetate. Slow evaporation at 4°C enhances crystal quality.
- Data Collection: Employ synchrotron X-ray sources for high-resolution data (<1.0 Å).
- Refinement: Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents on the quinoline (e.g., replace cyano with nitro) and benzamide (e.g., chloro vs. fluoro) to assess electronic effects.
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cytotoxicity in cancer lines).
- Computational Modeling: Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes with putative targets like tyrosine kinases .
Q. How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC).
- Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and check for off-target effects via selectivity profiling.
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Use tools like GraphPad Prism for dose-response curve fitting .
Q. What computational approaches predict physicochemical properties relevant to drug-likeness?
Methodological Answer:
- QSPR Models: Use software like MOE or Schrodinger’s QikProp to calculate logP, solubility, and permeability.
- Quantum Chemistry: Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to estimate dipole moments and HOMO-LUMO gaps.
- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 evaluate bioavailability and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
